Propane-1,1,3,3-tetracarboxylic acid

Description

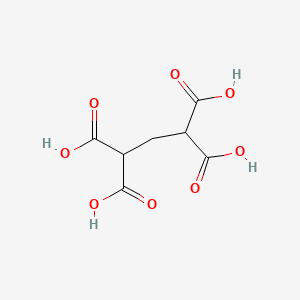

Propane-1,1,3,3-tetracarboxylic acid (CAS: 4663-30-3) is a polycarboxylic acid with four carboxyl (-COOH) groups symmetrically positioned on the first and third carbons of a propane backbone. Its molecular formula is C₇H₈O₈, and its molecular weight is 244.13 g/mol (calculated). This compound is synthesized via the condensation of malonic ester and formaldehyde using diethylamine as a catalyst, yielding approximately 50% under optimized conditions . Derivatives of this acid, such as its ethyl esters, are intermediates in synthesizing aconitic acid, isocitric acid, and their lactones, which are used as food acidulants and metal ion sequestrants .

Properties

CAS No. |

4721-45-3 |

|---|---|

Molecular Formula |

C7H8O8 |

Molecular Weight |

220.13 g/mol |

IUPAC Name |

propane-1,1,3,3-tetracarboxylic acid |

InChI |

InChI=1S/C7H8O8/c8-4(9)2(5(10)11)1-3(6(12)13)7(14)15/h2-3H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

NJEVMKZODGWUQT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of propane-1,1,3,3-tetracarboxylic acid with structurally or functionally related polycarboxylic acids is provided below.

Key Observations:

Structural Differences :

- This compound has a symmetrical arrangement of four carboxyl groups, while tricarballylic acid (three carboxyl groups) and trans-aconitic acid (unsaturated backbone) exhibit distinct reactivities.

- Cyclobutane-1,1,3,3-tetracarboxylic acid features a rigid cyclic structure, influencing its solubility and stability .

Functional Applications :

- This compound is critical in synthesizing branched carboxylic acids (e.g., aconitic acid) and their lactones, which are used in food and detergent industries .

- Tricarballylic acid and trans-aconitic acid are employed in biochemical and industrial processes, such as etching and metal chelation .

- Butane-1,2,3,4-tetracarboxylic acid serves as a crosslinking agent in polymer chemistry due to its linear structure .

Synthesis Methods :

- This compound is synthesized via base-catalyzed condensations , whereas trans-aconitic acid is often derived from natural sources or dehydration of citric acid .

Research Findings

- Reactivity : The symmetrical carboxyl groups in this compound enable selective esterification and halogenation, making it a versatile precursor for functional derivatives .

- Industrial Relevance: Esters of this acid, such as tetraethyl derivatives, are used in nanoemulsions for drug delivery due to their small particle size and stability .

- Environmental Impact : Derivatives of polycarboxylic acids, including this compound, are increasingly used as biodegradable alternatives to phosphate-based detergents .

Preparation Methods

Synthesis of 1,1,3,3-Tetraalkoxypropane Intermediates

The industrial production of propane-1,1,3,3-tetracarboxylic acid begins with the synthesis of 1,1,3,3-tetraalkoxypropane, a pivotal intermediate. This section delineates the catalytic methods for generating these precursors, as detailed in patent literature.

Lewis Acid-Catalyzed Reaction of Orthoformic Acid Esters and Vinyl Ethers

The cornerstone of this approach involves the reaction of orthoformic acid esters (e.g., trimethyl orthoformate) with vinyl ethers (e.g., propoxyvinyl ether) in the presence of Lewis acids such as anhydrous iron(III) chloride. The general reaction proceeds as follows:

$$

\text{HC(OCH}3\text{)}3 + \text{CH}2=\text{CH-O-C}3\text{H}7 \xrightarrow{\text{FeCl}3} \text{C}3\text{H}7\text{O-C}(\text{OCH}3)2-\text{CH}2-\text{C}(\text{OCH}3)2-\text{O-C}3\text{H}_7

$$

Key variables influencing yield and selectivity include:

- Temperature : Lower temperatures (−30°C to 0°C) favor the formation of symmetric 1,1,3,3-tetraalkoxypropane, while higher temperatures (up to 50°C) promote asymmetric isomers.

- Molar Ratios : Excess orthoformic acid ester (1.0–1.3 moles per mole of vinyl ether) enhances symmetric product formation.

- Catalyst Loading : Iron(III) chloride at 0.5–2.0 wt% relative to vinyl ether optimizes reaction kinetics.

Table 1: Representative Yields of 1,1,3,3-Tetraalkoxypropane Under Varied Conditions

| Vinyl Ether | Orthoformate | Temperature (°C) | Yield (%) | Product Composition (Symmetric:Asymmetric) |

|---|---|---|---|---|

| Isopropyl vinyl ether | Trimethyl orthoformate | −15 | 7.7 | 7.1% symmetric, 0.6% asymmetric |

| n-Propyl vinyl ether | Trimethyl orthoformate | 0 | 66.8 | 32.5% symmetric, 60.2% asymmetric |

| Isobutyl vinyl ether | Trimethyl orthoformate | −5 | 68.2 | 24.9% symmetric, 58.2% asymmetric |

Challenges and Optimization Strategies

Catalyst Deactivation and Byproduct Formation

Lewis acid catalysts like FeCl₃ may hydrolyze in the presence of moisture, necessitating anhydrous conditions. Byproducts such as transalkoxylation derivatives (e.g., 1,3,3-trialkoxy-1-propoxypropane) complicate purification, requiring fractional distillation or column chromatography.

Oxidation Efficiency and Selectivity

Achieving complete oxidation of all four alkoxy groups without degrading the propane backbone remains a significant hurdle. Sequential oxidation steps with intermediate isolation may improve yields.

Q & A

Q. What are the established synthetic routes for propane-1,1,3,3-tetracarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via Knoevenagel condensation between malonic ester and formaldehyde, catalyzed by diethylamine. This method yields approximately 50% under optimized conditions (room temperature, 12–24 hours). Alternative routes, such as the reaction of sodium malonic ester with methylene iodide, offer comparable yields but require more stringent handling. Key factors include pH control, catalyst concentration, and solvent polarity, which directly impact intermediate stability and final product purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Spectrophotometry : Quantifies byproducts like malondialdehyde (MDA) via thiobarbituric acid (TBA) assays, with absorbance measured at 530 nm using 1,1,3,3-tetraethoxy-propane as a standard .

- Chromatography (HPLC/GPC) : Resolves impurities in polyimide precursors derived from tetracarboxylic acids, with mobile-phase optimization critical for separating unreacted monomers .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying carboxyl proton environments and verifying esterification/decarboxylation steps .

Q. How can researchers assess the purity of this compound in aqueous solutions?

Purity is evaluated via titrimetric methods (e.g., acid-base titration using standardized NaOH) and mass spectrometry (exact mass: 176.032087988). For polyimide applications, residual anhydrides are quantified using Fourier-transform infrared spectroscopy (FTIR) to monitor carbonyl stretching bands at ~1780 cm⁻¹ .

Advanced Research Questions

Q. What strategies address solubility limitations of this compound in organic solvents for polymer synthesis?

Solubility is enhanced by derivatizing carboxyl groups into esters (e.g., tetraethyl esters) or using polar aprotic solvents like dimethylformamide (DMF). For polyimide synthesis, in-situ imidization of polyamic acid precursors improves dispersion in boron nitride nanosheet composites, achieving homogeneous films with thermal stability up to 300°C .

Q. How does this compound perform in metal-organic framework (MOF) design compared to other tetracarboxylate linkers?

The compound’s four carboxylate groups enable high-coordination connectivity with metals like cobalt, forming stable MOFs for supercapacitors. Compared to cyclopentane-tetracarboxylic acid, its linear propane backbone reduces steric hindrance, enhancing porosity and electrochemical performance (e.g., specific capacitance >300 F/g at 1 A/g) .

Q. What experimental designs mitigate side reactions during esterification of this compound?

Side reactions (e.g., anhydride formation) are minimized by:

Q. How do structural modifications of this compound influence its chelation properties in catalysis?

Substituting fluorinated alkyl chains (e.g., decafluoropentyl groups) enhances electron-withdrawing effects, improving metal-binding affinity. For example, cobalt complexes of modified tetracarboxylates exhibit 20% higher catalytic activity in oxygen evolution reactions (OERs) compared to unmodified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.